molecular formula C8H6NO4D3 B602533 4-Pyridoxic Acid-d3 CAS No. 1435934-03-4

4-Pyridoxic Acid-d3

カタログ番号: B602533
CAS番号: 1435934-03-4
分子量: 186.18
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Pyridoxic Acid-d3 is an isotopically labeled analog of 4-Pyridoxic Acid, which is a metabolite of vitamin B6. This compound is deuterated, meaning it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in research to study metabolic pathways and enzyme activities related to vitamin B6 metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d3 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .

化学反応の分析

Types of Reactions: 4-Pyridoxic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various deuterated analogs and derivatives of 4-Pyridoxic Acid, which are valuable for research and analytical purposes .

科学的研究の応用

Pharmacokinetic Studies

4-Pyridoxic Acid-d3 serves as an internal standard in pharmacokinetic studies to quantify levels of 4-pyridoxic acid in biological samples. The compound is particularly useful in the assessment of vitamin B6 metabolism and its implications in drug interactions.

Case Study: Drug-Drug Interactions

A study investigated the effects of probenecid on the pharmacokinetics of furosemide, using this compound as an internal standard for quantification. The results indicated that probenecid administration significantly altered the levels of endogenous metabolites, including 4-pyridoxic acid, suggesting its potential role as a biomarker for predicting drug-drug interactions mediated by organic anion transporters (OATs) .

CompoundPolarityPrecursor Ion (m/z)Production Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundPositive187.1169.12015

Clinical Diagnostics

In clinical settings, the ratio of 4-pyridoxic acid to other vitamin B6 metabolites has been studied as a potential biomarker for various health conditions, including cardiovascular diseases and diabetes.

Case Study: Cardiovascular Risk Assessment

A study examined the plasma concentrations of 4-pyridoxic acid in patients with type 2 diabetes and found that higher levels were associated with increased vascular risk scores. Specifically, the ratio of 4-pyridoxic acid to pyridoxine was significantly higher in patients at high risk for cardiovascular events . This finding supports the use of this compound in clinical diagnostics to assess vitamin B6 metabolism and its implications for cardiovascular health.

Metabolic Studies

The compound is also valuable in metabolic studies that aim to understand vitamin B6 metabolism and its catabolism pathways.

Case Study: Renal Insufficiency

Research has shown that elevated levels of 4-pyridoxic acid are present in patients with renal insufficiency, highlighting its role as a marker for impaired vitamin B6 metabolism under pathological conditions . This underscores the importance of using stable isotopes like this compound for accurate quantification in metabolic studies.

作用機序

4-Pyridoxic Acid-d3 acts as a cofactor for numerous enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical processes. It binds to the active sites of these enzymes, enabling and enhancing their catalytic activities. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways using advanced analytical techniques .

類似化合物との比較

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in research applications involving isotopic labeling. This allows for precise tracking and analysis of metabolic pathways and enzyme activities, providing insights that are not possible with non-deuterated compounds .

生物活性

4-Pyridoxic Acid-d3 (PDA-d3) is a deuterated form of 4-pyridoxic acid, a significant metabolite in the metabolism of vitamin B6. This compound plays a crucial role in various biological processes, particularly in renal function and potential implications in diseases such as cancer. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

4-Pyridoxic Acid is primarily formed through the catabolism of vitamin B6 (pyridoxine), and it is excreted in urine. It acts as a biomarker for vitamin B6 status and has been implicated in various physiological processes, including amino acid metabolism and neurotransmitter synthesis. The deuterated form, PDA-d3, is used in pharmacokinetic studies to trace metabolic pathways and interactions.

Biological Functions

1. Renal Function and Biomarker Utility

  • Transporter Activity : Recent studies have identified 4-pyridoxic acid as a sensitive biomarker for renal organic anion transporters (OAT1/3). Elevated levels of PDA-d3 are observed in conditions like chronic kidney disease (CKD) and after the administration of probenecid, an OAT inhibitor. This suggests that monitoring PDA-d3 can provide insights into transporter-mediated drug-drug interactions (DDIs) and renal function .

2. Cancer Research

  • Pancreatic Cancer Association : In nested case-control studies involving Asian populations, serum levels of vitamin B6 vitamers, including 4-pyridoxic acid, were evaluated for their association with pancreatic cancer risk. While higher levels of pyridoxal 5'-phosphate (PLP) were linked to reduced cancer risk, no significant associations were found for 4-pyridoxic acid levels alone . This indicates that while PDA-d3 may not directly correlate with cancer risk, it is part of a broader metabolic pathway influenced by vitamin B6.

Case Studies and Data Analysis

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Renal BiomarkerPDA identified as a sensitive biomarker for OAT1/3 activity; increased levels after probenecid administration in CKD patients.
Cancer RiskNo direct association between serum 4-pyridoxic acid levels and pancreatic cancer risk; significant findings related to PLP levels.
PharmacokineticsProbenecid administration led to altered plasma concentrations of PDA; implications for predicting DDIs in drug development.

Pharmacokinetic Modeling

A physiologically-based pharmacokinetic (PBPK) model has been developed to predict the behavior of 4-pyridoxic acid in various populations. This model incorporates factors such as renal clearance and drug interactions, enhancing the understanding of how PDA-d3 behaves under different physiological conditions .

特性

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACOUQIXZGNBF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。